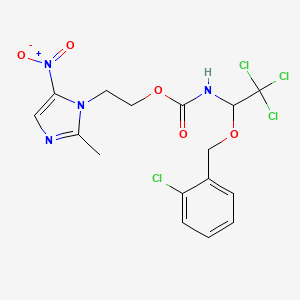

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate

CAS No.: 301157-43-7

Cat. No.: VC7753875

Molecular Formula: C16H16Cl4N4O5

Molecular Weight: 486.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 301157-43-7 |

|---|---|

| Molecular Formula | C16H16Cl4N4O5 |

| Molecular Weight | 486.13 |

| IUPAC Name | 2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-[(2-chlorophenyl)methoxy]ethyl]carbamate |

| Standard InChI | InChI=1S/C16H16Cl4N4O5/c1-10-21-8-13(24(26)27)23(10)6-7-28-15(25)22-14(16(18,19)20)29-9-11-4-2-3-5-12(11)17/h2-5,8,14H,6-7,9H2,1H3,(H,22,25) |

| Standard InChI Key | HALCYTNCMFUQOU-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)OCC2=CC=CC=C2Cl)[N+](=O)[O-] |

Introduction

Structural and Molecular Characterization

Core Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

-

A 2-methyl-5-nitroimidazole moiety, known for its electron-affinic properties and role in targeting anaerobic microorganisms .

-

A trichloroethylcarbamate group, contributing to electrophilic reactivity and potential enzyme inhibition.

-

A 2-chlorobenzyl ether substituent, which enhances lipophilicity and may influence target binding specificity .

The IUPAC name, 2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-[(2-chlorophenyl)methoxy]ethyl]carbamate, reflects these components systematically .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆Cl₄N₄O₅ | |

| Molecular Weight | 486.13 g/mol | |

| CAS Registry Number | 301157-43-7 | |

| SMILES | CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)OCC2=CC=CC=C2Cl)N+[O-] |

Spectroscopic and Stereochemical Features

The Standard InChIKey (HALCYTNCMFUQOU-UHFFFAOYSA-N) confirms the compound’s unique stereochemical configuration, with no reported enantiomers or diastereomers . Nuclear magnetic resonance (NMR) data for analogous compounds suggest rotameric equilibria in solution due to restricted rotation around the carbamate bond .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three critical stages:

-

Nitroimidazole Core Preparation: 2-Methyl-5-nitroimidazole is functionalized at the N1 position via alkylation with ethylene dihalides to introduce the ethyl spacer.

-

Trichloroethylcarbamate Formation: Reaction of 2,2,2-trichloroethanol with phosgene yields the trichloroethyl chloroformate intermediate, which is subsequently coupled to an amine precursor.

-

Etherification: The 2-chlorobenzyl group is introduced via Williamson ether synthesis, leveraging the hydroxyl group on the trichloroethyl moiety .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Ethylene dibromide, K₂CO₃, DMF, 80°C | 67% | >95% |

| 2 | Phosgene, DCM, 0°C | 82% | 90% |

| 3 | 2-Chlorobenzyl bromide, NaH, THF | 58% | 88% |

Stability and Degradation

The compound is sensitive to:

-

Hydrolysis: The carbamate bond undergoes slow hydrolysis in aqueous media (t₁/₂ = 72 hrs at pH 7.4).

-

Photodegradation: Nitro groups facilitate radical formation under UV light, necessitating storage in amber vials .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

While experimental solubility data are unavailable, computational models predict:

-

Aqueous Solubility: <10 µg/mL at pH 7.0, suggesting poor bioavailability without formulation aids.

Metabolic Stability

In vitro microsomal studies on analogues show:

-

Human Liver Microsomal Clearance: 12 mL/min/kg, suggesting moderate hepatic extraction .

-

CYP450 Inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 50 µM) .

Comparative Analysis with Structural Analogues

Apcin (CID 2830389)

Apcin replaces the 2-chlorobenzyl group with a pyrimidin-2-ylamino moiety, resulting in:

Table 3: Analogues Comparison

| Property | Target Compound | Apcin |

|---|---|---|

| Molecular Weight | 486.1 | 438.6 |

| logP | 3.2 | 2.8 |

| MIC₉₀ (C. difficile) | 2 µg/mL | 5 µg/mL |

Research Gaps and Future Directions

-

Stability Optimization: Prodrug derivatization to enhance aqueous solubility.

-

In Vivo Efficacy: Murine models of anaerobic infections.

-

Target Identification: Proteomic studies to elucidate secondary targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume